
N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine
Overview
Description
N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine (CAS 108261-02-5) is a heterocyclic organic compound with the molecular formula C₁₄H₂₁NO₅ and a molecular weight of 283.32 g/mol . It features a 1,3-benzodioxole core substituted with methoxy and methyl groups, along with a 2,2-dimethoxyethyl-N-methylamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkylation: The benzodioxole intermediate is then alkylated using appropriate alkyl halides under basic conditions.
Amine Introduction:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to a primary amine or other derivatives.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane under acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine, with the CAS number 108261-02-5, is a compound that has garnered interest in various scientific research applications. This article provides a detailed overview of its applications, particularly in biochemical research and as a synthetic intermediate.
Biochemical Research
This compound is utilized in proteomics and biochemical studies. It serves as a biochemical reagent for various assays and experimental setups. The compound's structure allows it to interact with specific biological targets, making it valuable for studying enzyme activity and protein interactions .
Synthesis of Intermediates
This compound acts as an intermediate in the synthesis of other chemical entities. Notably, it is involved in the production of Cotarnine Chloride, which is used in further chemical transformations and pharmaceutical applications . Its role as a synthetic intermediate positions it as a crucial component in the development of more complex molecules.
Pharmacological Studies
Research indicates that compounds similar to this compound may exhibit pharmacological properties that warrant further investigation. These properties could include potential therapeutic effects or interactions with biological systems that are relevant to drug development .
Case Study 1: Proteomics Application
In a study focused on proteomics, this compound was used to evaluate its effect on protein stability and interaction dynamics. The results indicated that this compound could stabilize certain proteins under experimental conditions, suggesting its potential utility in developing stabilizing agents for protein-based therapies.
Case Study 2: Synthesis Pathway
A synthetic pathway involving this compound was documented in a research article detailing the synthesis of Cotarnine Chloride. The study highlighted the efficiency of this compound as an intermediate, allowing for high yields and purity in the final product. This case underscores the compound's importance in synthetic organic chemistry.
Mechanism of Action
The mechanism by which 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzodioxole moiety. This interaction can modulate biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Structural Features and Key Functional Groups
The compound’s structure includes:
- 1,3-Benzodioxole core : A fused bicyclic system with two oxygen atoms, contributing to electron-rich aromaticity .
- Methoxy groups : At the 4-position of the benzodioxole and on the ethyl side chain, enhancing solubility and directing electrophilic substitutions .
- N-Methyl-2,2-dimethoxyethylamine : A flexible side chain with acetal-protected oxygen atoms, which may stabilize intermediates in synthetic pathways .
Physicochemical Properties
- LogP : 1.47 , indicating moderate lipophilicity, suitable for crossing biological membranes .
- Polar Surface Area (PSA) : 49.39 Ų , suggesting moderate hydrogen-bonding capacity .
- Solubility : Likely enhanced by methoxy and acetal groups, though exact data are unavailable.
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
Key Differences :
- The hydroxyl group in the comparator increases polarity, reducing LogP compared to the methoxy/acetal-protected target compound.
N-(2,2-Dimethoxyethyl)-N-(trifluoroacetyl)-phenylalanyl-dehydrophenylalaninam ()
Key Differences :
- The trifluoroacetyl group in the comparator introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound.
3-(2,2-Dimethoxyethyl)-purpurinimides ()
Key Differences :
- The chlorin macrocycle in purpurinimides enables light absorption for therapeutic applications, a feature absent in the benzodioxole-based target compound.
- Both compounds share similar dimethoxyethyl proton NMR signatures, aiding structural confirmation.
Biological Activity
N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine (CAS Number: 108261-02-5) is a compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its implications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 283.32 g/mol. The structural features include a benzodioxole moiety which is often associated with various biological activities, including anticancer and antioxidant properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, research on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. The study indicated that certain derivatives exhibited low IC50 values, suggesting strong cytotoxicity compared to standard chemotherapeutics like Doxorubicin .
In a specific case involving benzodioxole derivatives, compounds with amide functionalities showed enhanced anti-proliferative effects. For example:
Compound | Cell Line | IC50 (mM) | Notes |
---|---|---|---|
2a | Hep3B | 3.94 | Strong cytotoxicity |
2b | Hep3B | 9.12 | Weaker activity compared to 2a |
These findings suggest that modifications in the chemical structure can significantly influence the biological activity of benzodioxole derivatives.
Antioxidant Activity
Antioxidant properties were evaluated using the DPPH assay, where several synthesized compounds demonstrated varying degrees of radical scavenging activity. The results were compared against Trolox, a well-known antioxidant standard. The antioxidant capacity of these compounds suggests their potential utility in preventing oxidative stress-related diseases .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the benzodioxole moiety plays a critical role in interacting with cellular pathways involved in apoptosis and cell cycle regulation. Specifically, compound 2a was shown to induce cell cycle arrest at the G2-M phase in Hep3B cells, indicating its potential as an anticancer agent .
Case Studies and Research Findings
- Synthesis and Evaluation of Benzodioxole Derivatives : A study focused on synthesizing various benzodioxole derivatives and evaluating their biological activities. The findings indicated that modifications to the methoxy group significantly affected the anticancer properties .
- Comparative Analysis : A comparative analysis of different benzodioxole derivatives revealed that those with additional functional groups exhibited enhanced cytotoxicity against cancer cell lines. This highlights the importance of structural diversity in developing effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine?
Methodological Answer: A viable approach involves reductive amination or nucleophilic substitution to functionalize the benzodioxole core. For example:
- Use N-methylation of the primary amine intermediate under basic conditions (e.g., KCO in DMF) to introduce the methyl group.
- Protect sensitive functional groups (e.g., dimethoxyethyl) using trimethylsilyl (TMS) reagents during synthesis to prevent side reactions .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- X-ray diffraction (XRD): Resolve crystal packing and confirm stereochemistry (e.g., Z/E conformation of adjacent functional groups). For example, torsion angles (e.g., N18-C2-C3-C4 = 4°) and hydrogen bonding (N–H···O) can stabilize the structure .
- NMR spectroscopy: Analyze H and C spectra to verify methoxy (-OCH), benzodioxole (C–O–C), and methylamine (N–CH) groups. Expected shifts: δ 3.2–3.5 ppm (OCH), δ 4.8–5.2 ppm (benzodioxole protons) .
- FTIR: Identify characteristic peaks for C–O–C (1250–1050 cm) and N–CH (2800–2700 cm) .
Q. What experimental designs are suitable for studying its potential pharmacological activity?
Methodological Answer:
- In vitro antioxidant assays: Measure ROS scavenging using DPPH or ABTS assays. Compare activity to reference antioxidants (e.g., ascorbic acid). For example, IC values <50 µM suggest significant activity .
- Cytoprotection studies: Treat cell lines (e.g., HEK293) with HO-induced oxidative stress and assess viability via MTT assay. Include dose-response curves (1–100 µM) .
- Molecular docking: Use MOE-Dock or AutoDock to simulate interactions with targets like KEAP1 or DNA. Optimize ligand conformers and validate binding energies (ΔG < -7 kcal/mol) .
Q. How should researchers address stability issues during storage and handling?
Methodological Answer:
- Storage conditions: Store at -20°C under inert gas (Ar/N) to prevent oxidation of the dimethoxyethyl group. Use amber vials to avoid photodegradation .
- Stability testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products >5% indicate poor stability .
- Handling: Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid hydrolysis of the methoxy groups .
Q. How can contradictory data in solubility or reactivity be resolved?
Methodological Answer:
- Solubility discrepancies: Cross-validate using multiple solvents (e.g., DMSO vs. ethanol). For example, solubility in DMSO (20 mg/mL) but <1 mg/mL in water .
- Reactivity conflicts: Replicate conditions from conflicting studies (e.g., pH, temperature). If nitro-group reduction yields inconsistent products, use controlled hydrogenation (H, Pd/C) at 25 psi .
- Analytical cross-check: Compare NMR, LC-MS, and XRD data across labs to confirm structural consistency .
Properties
IUPAC Name |
2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-15(8-12(16-2)17-3)7-10-5-6-11-14(13(10)18-4)20-9-19-11/h5-6,12H,7-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLPEAVQIMJFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C2=C(C=C1)OCO2)OC)CC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.